molecular formula C22H35IO2 B15195296 Iodofiltic acid I-131 CAS No. 108204-96-2

Iodofiltic acid I-131

Cat. No.: B15195296
CAS No.: 108204-96-2
M. Wt: 462.4 g/mol
InChI Key: NPCIWINHUDIWAV-AWUWEVMDSA-N
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Description

Iodofiltic acid I-131 is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is a radioisotope of iodine, specifically iodine-131, which is known for its applications in diagnostic imaging and therapeutic treatments, particularly for thyroid-related conditions. The compound is notable for its ability to emit both beta and gamma radiation, making it useful for both imaging and therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of iodine-131 typically involves the neutron irradiation of tellurium-130 (Te-130) in a nuclear reactor. The reaction can be summarized as follows:

Te-130 (n, γ) → Te-131 → I-131\text{Te-130 (n, γ) → Te-131 → I-131} Te-130 (n, γ) → Te-131 → I-131

After irradiation, the iodine-131 is separated from the tellurium target through a dry distillation process .

Industrial Production Methods: In industrial settings, large-scale production of iodine-131 is achieved by irradiating tellurium dioxide (TeO2) targets in a medium flux reactor. The irradiated targets are then processed using dry distillation to extract iodine-131. This method ensures high purity and specific activity suitable for medical applications .

Chemical Reactions Analysis

Types of Reactions: Iodofiltic acid I-131 undergoes various chemical reactions, including:

    Oxidation: Iodine-131 can be oxidized to form iodate (IO3^-).

    Reduction: It can be reduced to iodide (I^-).

    Substitution: Iodine-131 can participate in nucleophilic substitution reactions, where it replaces other halogens in organic compounds.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) or ascorbic acid (C6H8O6) are employed.

    Substitution: Reactions typically occur in the presence of a nucleophile under mild conditions.

Major Products:

    Oxidation: Iodate (IO3^-)

    Reduction: Iodide (I^-)

    Substitution: Various iodinated organic compounds depending on the substrate used.

Scientific Research Applications

Iodofiltic acid I-131 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and kinetics.

    Biology: Employed in molecular biology to label proteins and nucleic acids for tracking and imaging purposes.

    Medicine: Widely used in the treatment of hyperthyroidism and thyroid cancer.

    Industry: Utilized in industrial radiography to inspect materials and structures for defects.

Mechanism of Action

The mechanism of action of iodofiltic acid I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, iodine-131 is oxidized and incorporated into thyroid hormones. The beta radiation emitted by iodine-131 causes localized cell damage and destruction of thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .

Comparison with Similar Compounds

    Iodine-123 (I-123): Another radioisotope of iodine used primarily for diagnostic imaging due to its lower radiation dose and shorter half-life.

    Iodine-125 (I-125): Used in brachytherapy for treating prostate cancer and in radioimmunoassays.

    Iodine-131-metaiodobenzylguanidine (I-131-MIBG): Used for imaging and treating neuroendocrine tumors.

Uniqueness of Iodofiltic Acid I-131: this compound is unique due to its dual capability of emitting both beta and gamma radiation, making it suitable for both therapeutic and diagnostic applications. Its relatively long half-life of 8.1 days allows for extended treatment periods and effective imaging .

Properties

CAS No.

108204-96-2

Molecular Formula

C22H35IO2

Molecular Weight

462.4 g/mol

IUPAC Name

15-(4-(131I)iodanylphenyl)-3-methylpentadecanoic acid

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23+4

InChI Key

NPCIWINHUDIWAV-AWUWEVMDSA-N

Isomeric SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[131I])CC(=O)O

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O

Origin of Product

United States

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